![molecular formula C13H18N2O2S2 B2985602 methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate CAS No. 892269-84-0](/img/structure/B2985602.png)
methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate: is an organic compound that features a thiophene ring substituted with a methyl ester and a carbothioylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Reaction with Thiophene-2-carboxylic Acid Chloride: Another method involves the reaction of thiophene-2-carboxylic acid chloride with 2-methylpiperidine-1-carbothioylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and carbothioyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic semiconductors and materials science.
- Employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The thiophene ring and carbothioyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 3-amino-2-thiophene carboxylate: This compound has a similar thiophene ring structure but differs in the functional groups attached to the ring.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Another related compound with a sulfonyl amino group instead of the carbothioyl group.
Uniqueness:
- The presence of the 2-methylpiperidine-1-carbothioyl group distinguishes methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate from its analogs, providing unique chemical properties and biological activities.
- Its specific substitution pattern on the thiophene ring contributes to its distinct reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-9-5-3-4-7-15(9)13(18)14-10-6-8-19-11(10)12(16)17-2/h6,8-9H,3-5,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKITQMOQFLRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
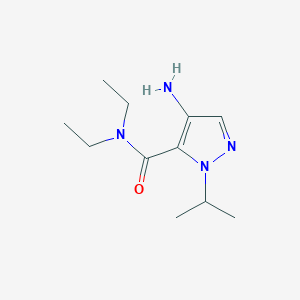
![6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2985526.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)
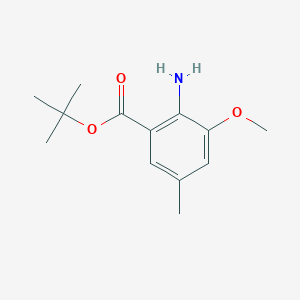
![ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2985532.png)
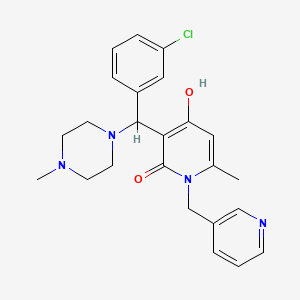

![3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2985537.png)
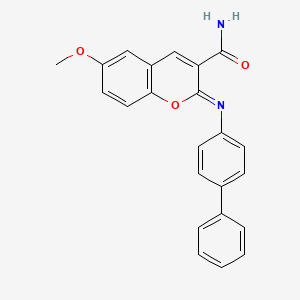
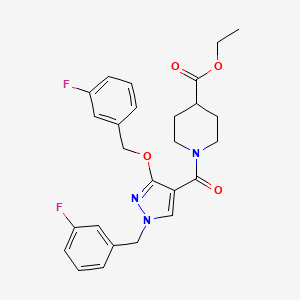
![4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2985541.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)
